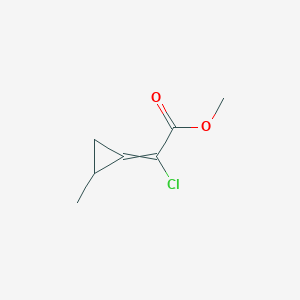
1-Oxo-1H-2-benzopyran-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1H-2-benzopyran-3-carbonyl chloride is an organic compound belonging to the class of isocoumarins It is characterized by a benzopyran ring system with a carbonyl chloride functional group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxo-1H-2-benzopyran-3-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1-Oxo-1H-2-benzopyran-3-carboxylic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxo-1H-2-benzopyran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-Oxo-1H-2-benzopyran-3-carboxaldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-Oxo-1H-2-benzopyran-3-carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
1-Oxo-1H-2-benzopyran-3-carboxaldehyde: from reduction reactions.
1-Oxo-1H-2-benzopyran-3-carboxylic acid: from oxidation reactions.
Applications De Recherche Scientifique
1-Oxo-1H-2-benzopyran-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Oxo-1H-2-benzopyran-3-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins and receptors.
Comparaison Avec Des Composés Similaires
1-Oxo-1H-2-benzopyran-3-carbonyl chloride can be compared with other isocoumarins and benzopyran derivatives:
1-Oxo-1H-2-benzopyran-3-carboxylic acid: Similar structure but lacks the reactive carbonyl chloride group.
1-Oxo-1H-2-benzopyran-3-carboxaldehyde: Similar structure but with an aldehyde group instead of the carbonyl chloride.
2H-1-Benzopyran-3-carbonitrile, 2-oxo-: Contains a nitrile group, leading to different reactivity and applications.
Uniqueness: The presence of the carbonyl chloride group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propriétés
IUPAC Name |
1-oxoisochromene-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHQLFXDKLWIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495892 |
Source


|
| Record name | 1-Oxo-1H-2-benzopyran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90686-93-4 |
Source


|
| Record name | 1-Oxo-1H-2-benzopyran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)

![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)

![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)


